4-bromo-N-cyclopentyl-3-fluorobenzamide is a chemical compound recognized for its unique structural characteristics and potential applications in medicinal chemistry. The molecular formula of this compound is , which indicates the presence of bromine and fluorine substituents on a benzamide framework. This compound is classified within the category of substituted benzamides, which are known for their diverse biological activities.
This compound can be synthesized from commercially available precursors through various chemical reactions, including bromination and fluorination processes, followed by amide formation. It is often utilized in research settings to explore its pharmacological properties and mechanisms of action.
4-bromo-N-cyclopentyl-3-fluorobenzamide falls under the classification of organic compounds, specifically as a halogenated aromatic amide. Its unique combination of functional groups makes it a subject of interest in both organic synthesis and medicinal chemistry.
The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide typically involves several key steps:
The molecular structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide features:
Crystallographic data for similar compounds suggest that bond lengths and angles are critical for understanding reactivity and interactions with biological targets. For instance, typical bond lengths in amides are around for bonds and for bonds, with angles near .
4-bromo-N-cyclopentyl-3-fluorobenzamide can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including product selectivity and yield.
The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems.
Further experimental studies are required to elucidate specific pathways and interactions involved in its mechanism of action.
4-bromo-N-cyclopentyl-3-fluorobenzamide exhibits typical physical properties associated with organic compounds:
The presence of halogens (bromine and fluorine) contributes to unique reactivity patterns:
4-bromo-N-cyclopentyl-3-fluorobenzamide has several notable applications:
4-Bromo-N-cyclopentyl-3-fluorobenzamide is a halogenated benzamide derivative characterized by the systematic name derived from its structural components:
O=C(NC1CCCC1)C1=CC(F)=CC=C1Br
) and InChIKey (UKMTXJQZOJZPKM-UHFFFAOYSA-N
) encode its atomic connectivity [10]. Key Structural Features:
Amide Bond Geometry: The N–C(=O) bond adopts a planar configuration, facilitating hydrogen bonding with biological targets (e.g., as a H-bond acceptor via carbonyl oxygen) [5].
Table 1: Structural Comparison with Analogous Benzamides
Compound Name | Molecular Formula | Molecular Weight | N-Substituent | Key Distinctions | |
---|---|---|---|---|---|
4-Bromo-N-cyclopentyl-3-fluorobenzamide | C₁₂H₁₃BrFNO | 286.14 | Cyclopentyl | Optimal lipophilicity/bulk balance | |
4-Bromo-N-cyclopropyl-3-fluorobenzamide | C₁₀H₉BrFNO | 258.09 | Cyclopropyl | Higher ring strain, reduced bulk | |
2-Bromo-N-cyclopentyl-5-fluorobenzamide | C₁₂H₁₃BrFNO | 286.14 | Cyclopentyl | Altered halogen regiochemistry | |
3-Bromo-N-cyclopropyl-4-fluorobenzamide | C₁₀H₉BrFNO | 258.09 | Cyclopropyl | Bioisosteric halogen positioning | [3] [6] [7] |
Halogenated benzamides emerged as significant pharmacophores in the late 20th century, driven by the need for metabolically stable scaffolds in drug discovery. The incorporation of halogens (Br, F) and N-alkyl/cycloalkyl groups addressed limitations of early benzamides, such as rapid hydrolysis and poor membrane permeability [5].
Key Developments:
Role in Modern Drug Design:
4-Bromo-N-cyclopentyl-3-fluorobenzamide represents an evolution in benzamide applications:
Compound Name | CAS Registry No. | Molecular Formula | Primary Research Application | |
---|---|---|---|---|
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide | 61704622 | C₁₁H₁₁BrFNO | Heterocyclic precursor | |
4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide | 515135-58-7 | C₁₁H₁₁BrFNO | Antimicrobial scaffold | |
4-Bromo-N-cyclopropyl-3-fluorobenzamide | 1249139-26-1 | C₁₀H₉BrFNO | Kinase inhibitor intermediate | |
2-Bromo-N-cyclopentyl-5-fluorobenzamide | 951884-13-2 | C₁₂H₁₃BrFNO | Structural analog for SAR studies | [2] [3] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: